N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3/c1-16-13-21(26-32-16)25-23(31)22(30)24-15-20(29-11-9-27(2)10-12-29)18-6-7-19-17(14-18)5-4-8-28(19)3/h6-7,13-14,20H,4-5,8-12,15H2,1-3H3,(H,24,30)(H,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOBQQGNIJACTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The starting materials may include 1-methyl-1,2,3,4-tetrahydroquinoline, 4-methylpiperazine, and 5-methylisoxazole. The synthesis process may involve:
Formation of intermediates: Each of the starting materials undergoes specific reactions to form intermediates.
Coupling reactions: The intermediates are then coupled using reagents like oxalyl chloride to form the final oxalamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analog, N-(5-Chloro-2-cyanophenyl)-N′-[2-(4-methyl-1-piperazinyl)-2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)ethyl]ethanediamide (), shares the ethanediamide backbone, tetrahydroquinoline, and methylpiperazine groups but differs in the aromatic substituent (5-chloro-2-cyanophenyl vs. 5-methyloxazole).
Table 1: Structural and Hypothesized Property Comparison
Key Differences:
Lipophilicity: The chloro-cyano substituent in the analog increases LogP, suggesting enhanced membrane permeability but reduced aqueous solubility compared to the methyl-oxazole group in the target compound.
Synthetic Accessibility: The methyl-oxazole group in the target compound may offer simpler synthetic routes compared to the chloro-cyano phenyl group, which requires halogenation and cyanation steps .
Methodological Insights from Structural Analysis Tools
- Molecular Similarity Screening: Tools like SimilarityLab () enable rapid identification of analogs by comparing pharmacophores and substituent patterns. For example, replacing the oxazole with a chloro-cyano phenyl group aligns with strategies to optimize binding affinity in kinase inhibitors .
- Crystallography and Refinement: Programs such as SHELXL () and SIR97 () are critical for resolving structural features like hydrogen-bonding networks (e.g., amide interactions in the ethanediamide backbone) and conformational flexibility of the tetrahydroquinoline ring .
- Hydrogen-Bonding Patterns : Graph set analysis () could predict aggregation behavior or crystal packing differences between the target compound and its analog, influencing solubility and formulation .
Implications for Drug Discovery
- The methylpiperazine group may enhance blood-brain barrier penetration, relevant for CNS targets.
- The oxazole ring’s electron-deficient nature could favor interactions with ATP-binding pockets in kinases.
- In contrast, the chloro-cyano analog’s higher LogP might suit anticancer targets requiring deep tissue penetration .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Tetrahydroquinoline formation : Achieved via a Pictet-Spengler reaction using aldehydes/ketones and amines under acidic catalysis .
- Piperazine functionalization : Alkylation of 4-methylpiperazine with appropriate alkyl halides, requiring inert atmospheres and temperature control (e.g., 60–80°C) to minimize side reactions .
- Coupling steps : Amide bond formation between the tetrahydroquinoline-piperazine intermediate and the oxazolyl-ethanediamide moiety, using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent connectivity and stereochemistry. For example, the 1-methyl group on the tetrahydroquinoline ring appears as a singlet near δ 2.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion) and detect impurities .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target selection : Prioritize receptors/enzymes structurally related to the tetrahydroquinoline and piperazine motifs (e.g., serotonin or dopamine receptors) .
- Assay design :
- In vitro binding assays : Radioligand displacement studies with membrane preparations expressing target receptors .
- Functional assays : Measure cAMP accumulation or calcium flux in cell lines transfected with GPCRs .
- Dose-response curves : Test concentrations from 1 nM to 10 µM, with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst). For example, a 3^2 factorial design can optimize coupling reaction efficiency .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., incomplete alkylation or oxidation). Adjust reducing agents (e.g., NaBH4) or antioxidants (e.g., BHT) to suppress degradation .
Q. What computational methods are suitable for modeling the compound’s 3D structure and target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Quantum mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How can contradictions in biological assay data (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Assay validation : Ensure consistent cell passage numbers, reagent batches, and instrumentation calibration .
- Orthogonal assays : Compare results from fluorescence-based and radioligand assays to rule out artifacts .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the tetrahydroquinoline (e.g., substituents at C6) or piperazine (e.g., N-methyl vs. N-ethyl) groups .
- Bioisosteric replacement : Substitute the 5-methyloxazole moiety with thiazole or pyridine rings to evaluate electronic effects .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical binding features .
Q. How can stability issues (e.g., hydrolysis of the ethanediamide linker) be mitigated during storage?
- Methodological Answer :
- Storage conditions : Lyophilize the compound and store at -20°C under argon. Avoid aqueous buffers with pH < 5 or > 8 .
- Stabilizers : Add cryoprotectants (e.g., trehalose) or antioxidants (e.g., ascorbic acid) to solid formulations .
Tables for Key Data
Q. Table 1: Analytical Parameters for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (400 MHz) | 1-methyl (δ 2.5 ppm), oxazole H (δ 6.2 ppm) | |
| HRMS (ESI+) | [M+H]+ m/z 512.2743 (calc. 512.2750) | |
| HPLC Retention | 8.2 min (C18, 70% acetonitrile) |
Q. Table 2: Reaction Optimization Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (alkylation) | +25% efficiency |
| Solvent | DMF (vs. THF) | +15% purity |
| Catalyst (EDC) | 1.2 equiv | Minimizes dimer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
